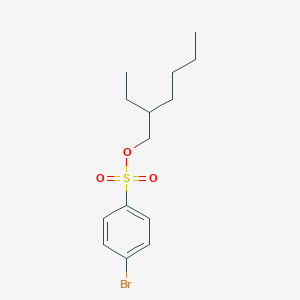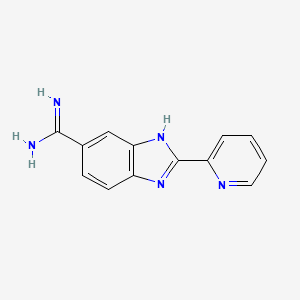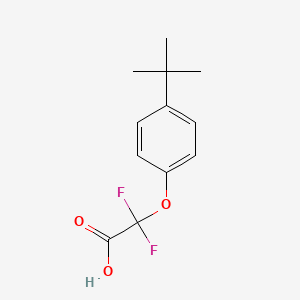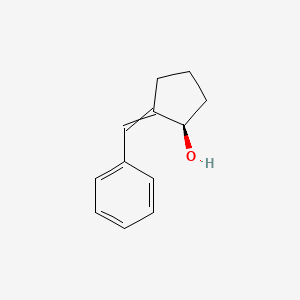
2-Ethylhexyl 4-bromobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromobenceno-1-sulfonato de 2-etilhexilo es un compuesto orgánico que pertenece a la clase de derivados del benceno. Se caracteriza por la presencia de un átomo de bromo y un grupo sulfonato unidos al anillo de benceno, junto con un grupo 2-etilhexilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-bromobenceno-1-sulfonato de 2-etilhexilo normalmente implica reacciones de sustitución aromática electrofílica. El proceso comienza con la bromación del benceno para introducir el átomo de bromo. Esto va seguido de la sulfonación para unir el grupo sulfonato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Los reactivos comunes utilizados incluyen bromo, ácido sulfúrico y cloruro de aluminio como catalizador para la reacción de Friedel-Crafts .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bromobenceno-1-sulfonato de 2-etilhexilo experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar ácidos sulfónicos o reducción para eliminar el grupo sulfonato.
Reacciones de adición: El anillo de benceno puede participar en reacciones de adición bajo condiciones específicas
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como hidróxido de sodio o hidróxido de potasio.
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o ácido crómico.
Reducción: Agentes reductores como hidruro de litio y aluminio
Productos principales formados
Sustitución: Formación de varios derivados de benceno sustituidos.
Oxidación: Formación de ácidos sulfónicos.
Reducción: Formación de derivados de benceno sin el grupo sulfonato
Aplicaciones Científicas De Investigación
El 4-Bromobenceno-1-sulfonato de 2-etilhexilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y sus interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 4-Bromobenceno-1-sulfonato de 2-etilhexilo implica su interacción con objetivos moleculares específicos. El grupo sulfonato puede formar fuertes interacciones con proteínas y enzimas, potencialmente inhibiendo su actividad. El átomo de bromo puede participar en enlaces de halógeno, lo que influye aún más en la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-Bromobenceno-1-sulfonato: Carece del grupo 2-etilhexilo, lo que resulta en diferentes propiedades químicas.
2-Etilhexil benceno-1-sulfonato: Carece del átomo de bromo, lo que afecta su reactividad y aplicaciones
Unicidad
El 4-Bromobenceno-1-sulfonato de 2-etilhexilo es único debido a la combinación del átomo de bromo, el grupo sulfonato y el grupo 2-etilhexilo.
Propiedades
Número CAS |
192572-75-1 |
|---|---|
Fórmula molecular |
C14H21BrO3S |
Peso molecular |
349.29 g/mol |
Nombre IUPAC |
2-ethylhexyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H21BrO3S/c1-3-5-6-12(4-2)11-18-19(16,17)14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 |
Clave InChI |
OSJFJADDEFKLJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)

![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
